7-[2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-[2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazolo-pyrimidine core with a chlorophenyl ethenyl substituent. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the condensation of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . Another method involves the annulation of pyrimidine moiety to a triazole ring or vice versa .
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
7-[2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-[2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is crucial for cell cycle progression.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives: These compounds also exhibit antimicrobial and antifungal activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity and anticancer properties.
Uniqueness
7-[2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy.
Properties
Molecular Formula |
C13H9ClN4 |
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Molecular Weight |
256.69 g/mol |
IUPAC Name |
7-[2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H9ClN4/c14-11-4-1-10(2-5-11)3-6-12-7-8-15-13-16-9-17-18(12)13/h1-9H |
InChI Key |
GPYFLUVNJMXNSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC3=NC=NN23)Cl |
Origin of Product |
United States |
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